molecular formula C10H14N5O7PS B107898 6-Thioguanosine monophosphate CAS No. 15867-02-4

6-Thioguanosine monophosphate

Cat. No.: B107898
CAS No.: 15867-02-4
M. Wt: 379.29 g/mol
InChI Key: BPZXYEUJBFHASJ-UHFFFAOYSA-N
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Description

6-Thioguanylic acid, also known as 6-thioguanosine monophosphate, is a sulfur-containing analog of guanylic acid. It is a nucleotide analog that plays a significant role in various biochemical processes, particularly in the field of medicinal chemistry. This compound is known for its antineoplastic and immunosuppressive properties, making it a valuable agent in the treatment of certain types of cancer and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Thioguanylic acid is typically synthesized from 6-mercaptopurine. The conversion involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the reaction of 6-mercaptopurine with phosphoribosyl pyrophosphate to form 6-thioinosinic acid. This intermediate is then further converted to 6-thioguanylic acid .

Industrial Production Methods: Industrial production of 6-thioguanylic acid involves the fermentation of microorganisms that express the necessary enzymes for its biosynthesis. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 6-Thioguanylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and therapeutic effects .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include thioguanosine diphosphate and thioguanosine triphosphate, which are active metabolites involved in the compound’s cytotoxic effects .

Scientific Research Applications

6-Thioguanylic acid has a wide range of applications in scientific research:

Mechanism of Action

6-Thioguanylic acid exerts its effects by incorporating into DNA and RNA, leading to the disruption of nucleic acid synthesis. This incorporation results in the inhibition of cell division and induces apoptosis in rapidly dividing cells. The compound targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for its activation. Once activated, it is converted to thioguanosine diphosphate and thioguanosine triphosphate, which are incorporated into nucleic acids .

Comparison with Similar Compounds

Uniqueness: 6-Thioguanylic acid is unique due to its specific incorporation into nucleic acids, leading to targeted cytotoxicity. Its sulfur atom provides distinct electrochemical properties, making it valuable in biosensor development .

Properties

IUPAC Name

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZXYEUJBFHASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15867-02-4
Record name NSC408090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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